molecular formula C15H15ClN4O2S B442523 4-CHLORO-1-METHYL-N'~5~-{(E)-1-[3-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

4-CHLORO-1-METHYL-N'~5~-{(E)-1-[3-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B442523
M. Wt: 350.8g/mol
InChI Key: RRPGKHRUIVVQQL-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a chloro substituent, and a thietanyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbohydrazide with 3-(3-thietanyloxy)benzaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
  • 4-chloro-3-ethyl-1-methyl-N-{[4-(4-methylphenoxy)phenyl]methyl}-1H-pyrazole-5-carboxamide

Uniqueness

4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the thietanyloxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8g/mol

IUPAC Name

4-chloro-2-methyl-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-20-14(13(16)7-18-20)15(21)19-17-6-10-3-2-4-11(5-10)22-12-8-23-9-12/h2-7,12H,8-9H2,1H3,(H,19,21)/b17-6+

InChI Key

RRPGKHRUIVVQQL-UBKPWBPPSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC(=CC=C2)OC3CSC3

Isomeric SMILES

CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC(=CC=C2)OC3CSC3

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC(=CC=C2)OC3CSC3

Origin of Product

United States

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